molecular formula C14H14ClN B8449013 5-(4-Chlorophenyl)-2-ethylaniline

5-(4-Chlorophenyl)-2-ethylaniline

Cat. No. B8449013
M. Wt: 231.72 g/mol
InChI Key: KEYGASAUCNFTDS-UHFFFAOYSA-N
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Patent
US08536351B2

Procedure details

4-Chlorophenylboronic acid (13.2 g, 0.08 mol) and tetrakis(triphenylphosphine) palladium (0) (2.4 g, 0.002 mol) are added to a solution of 5-bromo-2-ethylaniline (14.1 g, 0.07 mol) in 1,2-dimethoxyethane (140 ml). After stirring the reaction mixture for 15 minutes at 20° C., a solution of 20% aqueous sodium carbonate (300 ml) is added to the mixture, and the resulting mixture is refluxed for 24 hours. The reaction mixture is cooled to room temperature, diluted with water and extracted using ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered and the filtrate evaporated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 5% ethyl acetate in hexane to give 5-(4-chlorophenyl)-2-ethylaniline (14.3 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[CH:13]=[CH:14][C:15]([CH2:19][CH3:20])=[C:16]([CH:18]=1)[NH2:17].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[CH:13]=[CH:14][C:15]([CH2:19][CH3:20])=[C:16]([CH:18]=2)[NH2:17])=[CH:4][CH:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
14.1 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)CC
Name
Quantity
140 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 15 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is further purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=C(N)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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